Assimilation Efficiency Ranking
In a direct comparative experimental evaluation of three crystalline amino acid preparations, levamine demonstrated intermediate assimilation efficiency when measured by blood and tissue urea concentrations. Polyamine was the most efficiently assimilated, followed by levamine, with 'new' alvesin showing the lowest assimilation [1]. This ranking establishes levamine as a distinct entity with quantifiable performance differences relative to other amino acid mixtures used in parenteral nutrition or metabolic research.
| Evidence Dimension | Assimilation efficiency (rank order based on blood and tissue urea concentration) |
|---|---|
| Target Compound Data | Ranked second of three compounds |
| Comparator Or Baseline | Polyamine (best assimilated); 'new' alvesin (lowest assimilation) |
| Quantified Difference | Polyamine > levamine > 'new' alvesin (qualitative ranking; no exact numerical differences provided in the abstract) |
| Conditions | Experimental assessment in animals; urea concentration in blood and tissues measured as proxy for nitrogen uptake |
Why This Matters
Selection of levamine over polyamine or alvesin directly influences the rate and extent of amino acid nitrogen incorporation, a critical variable in parenteral nutrition and metabolic studies where nitrogen balance is an endpoint.
- [1] Migotin SV, et al. [Evaluation of the uptake of crystalline amino acid preparations based on the concentration of urea in the blood and tissues]. Anesteziol Reanimatol. 1992 May-Jun;(3):67-9. PMID: 1463244. View Source
